1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione
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Overview
Description
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione is a complex organic compound with a unique structure that combines elements of pyrrolidine and indolizine
Preparation Methods
The synthesis of 1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the indolizine moiety: This step often involves a condensation reaction between a pyrrolidine derivative and an indolizine precursor.
Final assembly: The final step involves coupling the two main fragments under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione stands out due to its unique combination of structural features. Similar compounds may include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Indolizine derivatives: Compounds with indolizine moieties but different functional groups or linkages.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting properties.
Properties
IUPAC Name |
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-24-12-10-17-14-25(15-20(17)24)23(28)22(27)21-19(16-7-3-2-4-8-16)13-18-9-5-6-11-26(18)21/h2-9,11,13,17,20H,10,12,14-15H2,1H3/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALXRXHQBIZND-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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